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Introduction

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds
form the backbone of a vast array of therapeutic agents. Among these, the pyrimidine core is of
paramount importance, being a fundamental component of nucleic acids and a privileged
structure in drug design.[1] This guide provides a comprehensive technical overview of Methyl
6-amino-2-chloropyrimidine-4-carboxylate, a key trifunctional building block. Its unique
arrangement of an amino group, a chloro leaving group, and a methyl ester allows for
sequential, site-selective modifications, making it an invaluable intermediate for constructing
complex molecular architectures. This document is intended for researchers, scientists, and
drug development professionals, offering in-depth insights into its chemical identity, synthesis,
characterization, applications, and safe handling.

Section 1: Chemical Identity and Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective
application in research and development. This section delineates the formal nomenclature,
structure, and key physicochemical characteristics of Methyl 6-amino-2-chloropyrimidine-4-
carboxylate.
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IUPAC Name and Nomenclature

The formal IUPAC name for this compound is methyl 6-amino-2-chloropyrimidine-4-
carboxylate.[2] It is crucial to use the correct nomenclature to avoid ambiguity with its various
iIsomers, such as methyl 2-amino-6-chloropyrimidine-4-carboxylate.[3]

Chemical Structure and CAS Registry Number
« CAS Number: 944129-00-4[2][4][5]

Molecular Formula: CeHsCIN3O2[4][6]

Molecular Weight: 187.59 g/mol [4]

SMILES: COC(=0)C1=CC(=NC(=N1)CN[4][6]

INChl Key: DZPNGOOGJKXYRF-UHFFFAQOY SA-NI6]

Physicochemical Properties

The physical and chemical properties of the compound are essential for planning reactions,
purification, and formulation. The data below has been aggregated from various chemical
suppliers and databases.

Property Value Source(s)
Physical State Solid [7]
Molecular Weight 187.59 g/mol

Melting Point 135 °C

Boiling Point 386.6 °C (Predicted)

Flash Point 249 °C [4]

XLogP (Predicted) 1.0 [6]
Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 5 [3]
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Section 2: Synthesis and Mechanistic Insights

The synthesis of highly functionalized heterocycles like Methyl 6-amino-2-chloropyrimidine-
4-carboxylate requires a strategic approach to control regioselectivity. While a specific peer-
reviewed synthesis for this exact CAS number is not readily available, a robust and logical
pathway can be designed based on established pyrimidine chemistry.

Overview of Synthetic Strategies

The construction of this molecule typically starts from a more readily available, symmetrically
substituted pyrimidine. A common strategy involves the sequential displacement of two chloro
atoms from a dichloropyrimidine precursor. The differential reactivity of the chloro groups at the
C2 and C6 positions, influenced by the electronic effects of the C4-carboxylate, is key to
achieving a selective monosubstitution.

Detailed Experimental Protocol: A Representative
Synthesis

This protocol describes a plausible two-step synthesis starting from methyl 2,6-
dichloropyrimidine-4-carboxylate.

Step 1: Synthesis of Methyl 2,6-dichloropyrimidine-4-carboxylate This starting material can be
prepared from commercially available 2,6-dichloropyrimidine-4-carboxylic acid via esterification
(e.g., using thionyl chloride and methanol).

Step 2: Regioselective Amination

e Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, nitrogen inlet, and thermometer, dissolve methyl 2,6-dichloropyrimidine-4-carboxylate
(1.0 eq) in anhydrous isopropanol (10-15 mL per gram of starting material).

o Ammonia Addition: Cool the solution to 0-5 °C in an ice bath. Bubble ammonia gas through
the solution at a moderate rate, or add a solution of ammonia in isopropanol (2.0-2.5 eq)
dropwise while vigorously stirring. The choice of an alcoholic solvent is crucial as it facilitates
the reaction while minimizing side reactions.[8]
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» Reaction Monitoring: Maintain the temperature below 10 °C. The reaction progress can be
monitored by Thin Layer Chromatography (TLC) using a solvent system like ethyl
acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 2-4 hours.

e Workup and Isolation: Upon completion, allow the mixture to warm to room temperature.
Reduce the solvent volume under reduced pressure. Add deionized water to the residue to
precipitate the product and dissolve any ammonium chloride byproduct.

« Purification: Filter the resulting solid, wash with cold water, and then a small amount of cold
diethyl ether to remove non-polar impurities. Dry the solid under vacuum to yield Methyl 6-
amino-2-chloropyrimidine-4-carboxylate as a white to off-white solid.

Mechanistic Rationale

The key to this synthesis is the regioselective nucleophilic aromatic substitution (SNAr). The C6
position is generally more electrophilic than the C2 position in this system due to the electron-
withdrawing effect of the adjacent C4-ester group. Ammonia, acting as the nucleophile,
preferentially attacks the C6 position, leading to the displacement of the chloride ion and the
formation of the desired 6-amino product. Performing the reaction at low temperatures
minimizes the risk of disubstitution.

Synthetic Workflow Diagram
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Starting Material Reaction Conditions
Gllethyl 2,6-dichloropyrimidine-4-carboxylate (A_mmoma (NH3)) —| 0-5°C, 2-4h Workflow for the synthesis of the target compound.
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Caption: Workflow for the synthesis of the target compound.

Section 3: Spectroscopic and Structural
Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination
of spectroscopic methods provides unambiguous structural elucidation.

Overview of Analytical Techniques

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to determine
the carbon-hydrogen framework.

e Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern,
confirming the molecular formula.

o Infrared (IR) Spectroscopy: ldentifies characteristic functional groups.
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» X-ray Crystallography: Offers definitive proof of structure and stereochemistry in the solid

State.

Expected Spectroscopic Data

Technique Expected Peaks / Signals Rationale
Singlet for the pyrimidine C5-
'H NMR ~7.0-7.5 ppm (s, 1H), ~5.5-6.5 H; broad singlet for the -NH2
ppm (s, 2H), ~3.9 ppm (s, 3H) protons; singlet for the methyl
ester (-OCHs) protons.
~165 ppm, ~160 ppm, ~158 Resonances for C=0, C6-NHz2,
13C NMR ppm, ~155 ppm, ~100 ppm, C2-Cl, C4, C5, and -OCHs
~53 ppm carbons.
3450-3300 (N-H stretch), Characteristic absorptions for
R ( )y ~1720 (C=0 stretch), ~1640 the primary amine, ester
cm-
(N-H bend), 1580-1450 (C=N, carbonyl, and aromatic
C=C stretches) pyrimidine ring.[9]
Predicted mass-to-charge
m/z 188.02 [M+H]*, 210.00 _
MS (ESI+) ratios for the protonated and

[M+Na]*

sodiated molecular ions.[6]

X-ray Crystallography Insights

While crystallographic data for the exact title compound is not published, data for the closely

related isomer, Methyl 4-amino-2-chloropyrimidine-5-carboxylate, reveals important structural

features that can be extrapolated. The pyrimidine ring is essentially planar, and the molecule

participates in significant intermolecular hydrogen bonding via its amino group (N—H---N

interactions), forming chains in the crystal lattice.[10] A similar planarity and hydrogen bonding

capacity is expected for Methyl 6-amino-2-chloropyrimidine-4-carboxylate, influencing its

solid-state properties and potential interactions with biological targets.

Section 4: Applications in Drug Discovery and

Development
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The true value of Methyl 6-amino-2-chloropyrimidine-4-carboxylate lies in its versatility as a
scaffold for building more complex, biologically active molecules.

Role as a Key Intermediate

This compound is a trifunctional building block, offering three distinct points for chemical
modification:

e C2-Chloro group: An excellent site for nucleophilic substitution to introduce various amines,
thiols, or alcohols. This is a common strategy for building libraries of related compounds.[8]
[11]

e C6-Amino group: Can be acylated, alkylated, or used in coupling reactions.

o C4-Ester group: Can be hydrolyzed to the corresponding carboxylic acid for amide coupling
or reduced to an alcohol for further derivatization.

This orthogonality allows for a controlled, stepwise elaboration of the molecular structure, which
is a highly desirable feature in drug discovery campaigns.

A Scaffold for Biologically Active Molecules

The 2-aminopyrimidine scaffold is a well-established pharmacophore found in numerous
approved drugs and clinical candidates, particularly protein kinase inhibitors.[1] The "magic
methyl" group, while not directly on the pyrimidine ring in this case, is a concept in drug design
where methylation can significantly enhance potency or pharmacokinetic properties.[12]
Derivatives of this scaffold are explored for a wide range of therapeutic areas:

e Oncology: As inhibitors of kinases like EGFR, CDK, and FAK.[1]
» Anti-infectives: As potential agents against tuberculosis and other bacterial or viral targets.[8]

o Immunology and Inflammation: As modulators of signaling pathways involved in immune
responses.

Logical Pathway for Derivatization
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The following diagram illustrates a common synthetic logic used by medicinal chemists to

leverage this scaffold.
Gllethyl 6—amino—2—chIoropyrimidine—4—carboxylat9 Synthetic logic for library generation from the title compound.
4 )
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Caption: Synthetic logic for library generation from the title compound.
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Section 5: Safety, Handling, and Storage

Proper handling of any chemical intermediate is crucial for laboratory safety. The information
below is based on data for closely related amin-chloro-pyrimidine compounds and should be
treated as a guideline.[13][14][15][16]

Hazard Identification

e GHS Pictograms:

o Health Hazard

o Exclamation Mark
 Signal Word: Warning

e Hazard Statements:

o

H302: Harmful if swallowed.[16]

[¢]

H315: Causes skin irritation.[13][14]

[¢]

H319: Causes serious eye irritation.[13][14]

[e]

H335: May cause respiratory irritation.[7]

Personal Protective Equipment (PPE) and Handling
Procedures

e Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood. Ensure eyewash stations and safety showers are readily accessible.

o Eye/Face Protection: Wear tightly sealed safety goggles or a face shield (European Standard
EN166).[14]

o Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin
contact.[14]
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» Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-
approved respirator.

» Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or
smoke in the laboratory.[13][15]

Storage and Stability

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep
away from strong oxidizing agents and strong acids.[15]

 Stability: Stable under recommended storage conditions.[14]

Conclusion

Methyl 6-amino-2-chloropyrimidine-4-carboxylate is more than just a chemical compound; it
Is a versatile tool for innovation in drug discovery. Its trifunctional nature provides a robust
platform for the synthesis of diverse chemical libraries aimed at a multitude of biological
targets. By understanding its properties, synthesis, and safe handling as detailed in this guide,
researchers can effectively unlock its potential to create the next generation of therapeutic
agents. The continued exploration of derivatives from this scaffold promises to yield novel
candidates for treating some of the most challenging human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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